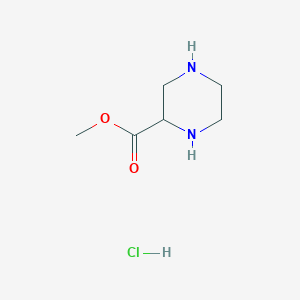

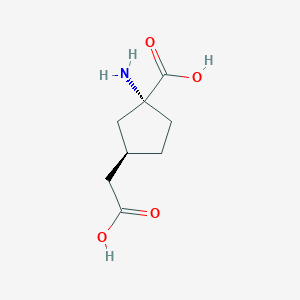

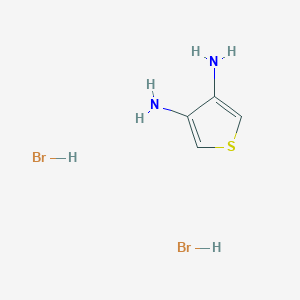

![molecular formula C25H30N2O5 B063641 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid CAS No. 193091-13-3](/img/structure/B63641.png)

2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a member of the benzylpiperazine class and is structurally related to various pharmacologically active compounds. It contains multiple functional groups, including a piperazine ring, a phenylpropanoic acid moiety, and an oxocarbonyl group, which contribute to its chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from basic benzyl and phenylpropanoic units. Typically, these procedures involve the formation of a piperazine backbone followed by the introduction of benzyl and oxocarbonyl functionalities. Methods can vary based on the desired substitution pattern on the piperazine ring and the phenyl group (Li et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid can be analyzed using spectroscopic methods and single-crystal X-ray diffraction. These studies reveal the conformation of the piperazine ring, the relative positioning of the benzyl and phenyl groups, and the nature of the oxocarbonyl linkage. The structure is crucial for understanding the compound's reactivity and interaction with biological targets (Zhao et al., 2010).

Chemical Reactions and Properties

The compound participates in various chemical reactions characteristic of its functional groups. The piperazine ring can undergo nucleophilic substitution reactions, while the oxocarbonyl group can be involved in condensation reactions. The benzyl and phenyl groups also allow for electrophilic aromatic substitution. These reactions are essential for modifying the compound or conjugating it to other molecules for potential applications in drug development or material science (Petasis & Patel, 2000).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, depend on its molecular structure. Typically, the presence of the piperazine ring and the phenylpropanoic acid group can influence its solubility in organic solvents and water. These properties are critical for its formulation and application in various fields (Dhillon et al., 1995).

Chemical Properties Analysis

Chemically, the compound exhibits properties typical of piperazines, benzyl compounds, and phenylpropanoic acids. It can act as a ligand in coordination chemistry, participate in hydrogen bonding due to the presence of the oxocarbonyl group, and engage in acid-base reactions due to the carboxylic acid functionality. These chemical properties are significant for understanding its behavior in biological systems and its potential therapeutic applications (Brown et al., 1993).

科学的研究の応用

Antibacterial Activity

- Synthesis and Antibacterial Activity : A study reported the synthesis of derivatives related to the provided chemical structure, focusing on their antibacterial activity. These compounds were designed and synthesized, showcasing a methodological approach in the search for new antibacterial agents (Gein, Kasimova, Panina, & Voronina, 2006).

Synthesis Techniques and Biological Properties

- Synthesis and Evaluation for Dual Activities : Compounds with structural similarities have been synthesized and evaluated for their dual 5-HT1A/SSRI activities, indicating their potential use in neuropsychiatric disorder treatment (Li, Zhang, Zhou, & Liu, 2008).

- Antimicrobial and Analgesic Properties : Some compounds, through aminomethylation and reduction processes, have shown to possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, which could be of interest in developing new therapeutic agents (Gevorgyan et al., 2017).

Potential as Preservatives

- Antimicrobial Evaluation for Food Preservation : Derivatives of 3-phenylpropane have been explored for their antibacterial and antifungal activities, suggesting potential applications as food preservatives or in antimicrobial therapy (Fuloria et al., 2009).

Advanced Synthesis and Agonist Activity

- Efficient Synthesis of PPARpan Agonists : Research has described the efficient synthesis of a potent PPARpan agonist, indicating applications in the development of drugs targeting peroxisome proliferator-activated receptors for various metabolic disorders (Guo et al., 2006).

特性

IUPAC Name |

2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-25(2,3)32-24(31)27-15-14-26(21(23(29)30)17-19-12-8-5-9-13-19)22(28)20(27)16-18-10-6-4-7-11-18/h4-13,20-21H,14-17H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBMICXKUORYBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405728 |

Source

|

| Record name | (2S,3'S)-2-(4'-Boc-3'-benzyl-2'-oxo-piperazin-1-yl)-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid | |

CAS RN |

193091-13-3 |

Source

|

| Record name | (2S,3'S)-2-(4'-Boc-3'-benzyl-2'-oxo-piperazin-1-yl)-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

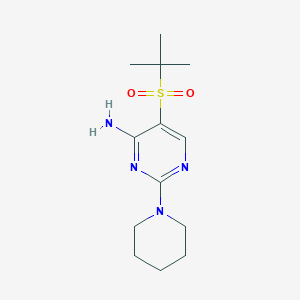

![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)

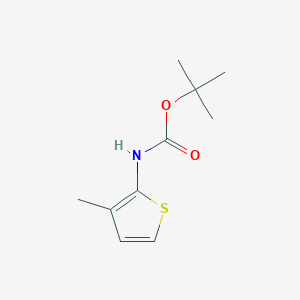

![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)

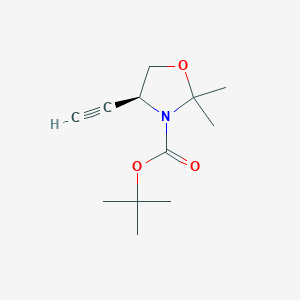

![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)

![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)